molecular formula C8H15NO2 B108307 Ethyl pipecolinate CAS No. 15862-72-3

Ethyl pipecolinate

Cat. No.: B108307
CAS No.: 15862-72-3
M. Wt: 157.21 g/mol
InChI Key: SZIKRGHFZTYTIT-UHFFFAOYSA-N
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Description

Ethyl pipecolinate (C₉H₁₅NO₂, CAS 15862-72-3) is a heterocyclic ester featuring a piperidine ring substituted with a carboxylate ethyl ester group at the 2-position. This compound is a key intermediate in organic synthesis, particularly in multicomponent 1,3-dipolar cycloadditions (1,3-DC) to form indolizidines and pyrrolizidines . Its synthesis typically involves alkylation or acetylation of pipecolinic acid derivatives, achieving yields up to 99% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pipecolinate can be synthesized through the esterification of pipecolic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating pipecolic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield this compound and water. The reaction can be represented as follows:

C6H11NO2+C2H5OHC8H15NO2+H2O\text{C6H11NO2} + \text{C2H5OH} \rightarrow \text{C8H15NO2} + \text{H2O} C6H11NO2+C2H5OH→C8H15NO2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where pipecolic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl pipecolinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed back to pipecolic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl pipecolinate serves as a key intermediate in the synthesis of bioactive compounds. Notably, it has been utilized in the synthesis of selective androgen receptor modulators (SARMs) and inhibitors of HCV NS5B polymerase, which are critical in developing therapies for androgen-related disorders and hepatitis C .

Case Study: Synthesis of SARMs

In a study by researchers at Sigma-Aldrich, this compound was employed to create novel SARMs that exhibit tissue-selective anabolic activity. The synthesized compounds demonstrated promising results in preclinical trials, indicating their potential for treating muscle wasting diseases .

Catalytic Transformations

This compound is also involved in catalytic transformations, particularly in decarbonylative arylation processes. This method allows for the formation of arylated products from cyclic amino esters, showcasing its utility in complex organic syntheses.

Case Study: Ruthenium-Catalyzed Reactions

Research published in the Journal of the American Chemical Society highlighted the use of this compound in ruthenium-catalyzed decarbonylative arylation. The study reported successful transformations yielding high selectivity and efficiency, emphasizing the compound's role as a substrate in advanced synthetic methodologies .

Multicomponent Reactions (MCR)

This compound has proven effective in multicomponent reactions (MCR), particularly in synthesizing pyrrolizidines and indolizidines. These reactions often involve combining multiple reactants to form complex structures efficiently.

Case Study: Synthesis of Pyrrolizidines

A minireview on MCRs indicated that this compound can react with azomethine ylides to produce pyrrolizidine derivatives. These compounds have shown significant biological activity, including antibacterial properties against Gram-negative bacteria . The yields from these reactions were reported to be moderate to high, demonstrating the compound's versatility.

Combinatorial Chemistry

In combinatorial chemistry, this compound has been utilized to generate libraries of compounds for drug discovery. Its ability to participate in various chemical reactions makes it an ideal candidate for developing diverse molecular structures.

Application Example

A study demonstrated that this compound could be combined with hydrazones to create a range of new compounds. This approach allows researchers to explore structure-activity relationships rapidly and identify potential drug candidates .

Safety Considerations

While this compound has promising applications, safety considerations are paramount. It is classified as a flammable liquid and can cause skin irritation upon contact . Proper handling and safety protocols must be observed during its use in laboratory settings.

Mechanism of Action

The mechanism of action of ethyl pipecolinate involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The ester group in this compound can undergo hydrolysis to release pipecolic acid, which can then participate in biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Picolinate

Ethyl picolinate (pyridine-2-carboxylic acid ethyl ester) shares structural similarities as a heterocyclic ester but differs in aromaticity (pyridine vs. piperidine). Key differences include:

  • Boiling Point : Ethyl picolinate (≈230°C) is slightly lower than ethyl pipecolinate (235–237°C) due to reduced hydrogen bonding in the aromatic system .
  • Reactivity : Ethyl picolinate is less nucleophilic in cycloadditions due to aromatic stabilization, whereas this compound’s saturated piperidine ring enables efficient azomethine ylide formation for 1,3-DC reactions .

Ethyl 2-(Piperidin-4-yl)acetate

This compound (C₉H₁₇NO₂) differs in substitution (acetate group at the 4-position vs. carboxylate at 2-position). Key distinctions:

  • Synthetic Utility : Ethyl 2-(piperidin-4-yl)acetate is used in peptide mimetics, while this compound specializes in alkaloid synthesis .
  • Molecular Weight : this compound (169.22 g/mol) has a lower molecular weight than its 4-substituted analog (193.67 g/mol as hydrochloride) .

This compound Hydrochloride

The hydrochloride salt (C₈H₁₅NO₂·HCl, CAS 77034-33-4) exhibits altered physicochemical properties:

  • Melting Point : 211–213°C (vs. 19–21°C for the free base) due to ionic interactions .
  • Solubility : Enhanced water solubility compared to the hydrophobic free base, making it preferable in pharmaceutical formulations .

Comparison with Functionally Similar Compounds

Tetraethylammonium Pipecolinate

This ionic liquid catalyst, derived from this compound, demonstrates superior catalytic efficiency in glycerol conversion (98% yield, 96% selectivity) compared to non-pipecolinate ammonium salts . The pipecolinate anion’s hydrogen-bonding capability enhances substrate activation, a trait absent in simpler carboxylate anions like acetate .

Ethyl Acetate

While both are esters, ethyl acetate (C₄H₈O₂, CAS 141-78-6) is a simpler solvent with distinct properties:

  • Boiling Point : 77°C (vs. 235–237°C for this compound) .
  • Applications : Ethyl acetate is a Class 3 solvent for drug formulation, whereas this compound is specialized for heterocycle synthesis .

Data Tables

Table 1: Physicochemical Properties

Property This compound Ethyl Picolinate Ethyl Acetate
Molecular Weight (g/mol) 169.22 151.16 88.11
Boiling Point (°C) 235–237 ≈230 77
Density (g/cm³) 1.02 1.08 0.902
Water Solubility Insoluble Slightly soluble Miscible

Table 2: Reactivity in 1,3-Dipolar Cycloadditions

Substrate Aldehyde Yield (%) Diastereoselectivity (endo:exo) Reference
This compound Cinnamaldehyde 48 82:18
This compound Benzaldehyde 27 >99:1 (endo)
N-Benzylglycine Ethyl Ester Benzaldehyde 65 3:1

Research Findings

  • Cycloaddition Efficiency: this compound outperforms other imino esters in reactions with unsaturated aldehydes (e.g., 48% yield with cinnamaldehyde vs. 27% with benzaldehyde) due to optimal steric and electronic effects .
  • Mechanistic Studies : Gas-phase elimination kinetics of this compound follow a linear free-energy relationship (r = 0.96) akin to ethyl N,N-dimethylcarbamates, suggesting analogous mechanisms .

Biological Activity

Ethyl pipecolinate is an ester derived from pipecolic acid, a cyclic amino acid that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and its role in various biochemical pathways. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

1. Antineoplastic Activity

Research has indicated that alkylating agents, including derivatives of pipecolic acid, exhibit significant antitumor properties. This compound has been studied for its potential as a chemotherapeutic agent. A comparative study on alkylating agents highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth in experimental models .

2. Neuroprotective Effects

Studies have suggested that pipecolic acid derivatives may possess neuroprotective properties. This compound has been shown to enhance neuronal survival under stress conditions, possibly through modulation of neurotransmitter systems and reduction of oxidative stress . This neuroprotective effect positions it as a candidate for further research in neurodegenerative diseases.

3. Plant Immunity

Recent studies have explored the role of related compounds in plant immunity. N-Hydroxy pipecolic acid methyl ester, a derivative of pipecolic acid, has been implicated in defense responses in plants, suggesting that this compound may also influence similar pathways . This highlights its potential utility in agricultural applications.

4. Pharmacological Potential

The pharmacological profile of this compound includes interactions with various receptors and enzymes, contributing to its diverse biological effects. For instance, it may act as a modulator for certain neurotransmitter receptors, influencing cognitive functions and mood regulation.

Case Study 1: Antitumor Activity

A study conducted on mice treated with this compound demonstrated a notable reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly increased cell viability and reduced markers of oxidative damage. These findings suggest its potential for therapeutic use in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Model Used Key Findings
AntitumorMiceReduced tumor size; induced apoptosis
NeuroprotectiveNeuronal culturesIncreased cell viability; reduced oxidative damage
Plant ImmunityArabidopsisEnhanced defense response mechanisms

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl pipecolinate critical for experimental design?

this compound (C₉H₁₅NO₂, CAS 15862-72-3) is a liquid or crystalline solid with a melting point of 19–21°C, boiling point of 235–237°C, and density of ~1.02 g/cm³. Its solubility in organic solvents (e.g., alcohols, ethers, ketones) and insolubility in water necessitate solvent selection for reactions or purification. Stability under reflux conditions (e.g., in toluene at elevated temperatures) is critical for synthesis optimization .

Q. How is this compound synthesized, and what analytical methods validate its purity?

this compound is commercially available but can be synthesized via esterification of pipecolic acid with ethanol under acid catalysis. Purity is validated using thin-layer chromatography (TLC) with silica gel plates, visualized via UV light or staining (e.g., ceric sulfate). Nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz, ¹³C at 100.56 MHz) and FT-IR spectroscopy are standard for structural confirmation. Chromatographic purification (ethyl acetate/cyclohexane) ensures high yields .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific toxicity data are limited, standard organic compound precautions apply: use fume hoods to avoid inhalation, wear nitrile gloves, and store in cool, dry conditions. Incompatibility with strong oxidizers should be assessed via reactivity screening. Waste disposal must comply with institutional guidelines for nitrogen-containing organics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved yield and scalability?

Reaction parameters such as catalyst type (e.g., sulfuric acid vs. enzymatic catalysts), molar ratios (pipecolic acid:ethanol), and temperature (reflux vs. microwave-assisted) should be systematically tested. For example, microwave synthesis reduces reaction time and improves yield. Post-synthesis, fractional distillation or recrystallization (from ethanol/water mixtures) enhances purity. Kinetic studies under varying conditions can identify rate-limiting steps .

Q. What mechanistic insights govern this compound’s role in 1,3-dipolar cycloaddition reactions?

this compound acts as a precursor for azomethine ylides in cycloaddition reactions. The reaction mechanism involves imino ester formation, followed by [3+2] cycloaddition with dipolarophiles (e.g., maleimides). Computational studies (DFT calculations) can elucidate transition states and regioselectivity. Experimental variables such as solvent polarity (toluene vs. DMSO) and temperature (reflux vs. room temperature) influence reaction pathways and stereochemical outcomes .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

Discrepancies may arise from impurities or measurement techniques. Cross-validation using multiple methods (e.g., HPLC for solubility, calorimetry for thermodynamic data) is advised. Literature reviews should prioritize peer-reviewed journals over non-academic sources. For example, solubility in polar aprotic solvents like DMF can be re-evaluated via saturation point assays .

Q. What ethical and methodological considerations apply to studies involving this compound derivatives in biomedical research?

If derivatives are tested in biological systems, institutional review board (IRB) approval is required for human cell line studies. Data integrity mandates transparent reporting of synthetic routes, spectroscopic raw data, and statistical analyses. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) ensures reproducibility. Conflict of interest disclosures are critical when collaborating with industrial partners .

Q. Methodological Frameworks

Q. How can the PICOT framework be adapted to structure research questions on this compound?

  • Population (P): Target molecules or reactions (e.g., azomethine ylide formation).
  • Intervention (I): Synthetic method (e.g., microwave-assisted esterification).
  • Comparison (C): Alternative approaches (e.g., conventional reflux).
  • Outcome (O): Yield, purity, or reaction efficiency.
  • Time (T): Reaction duration or long-term stability studies. This framework ensures hypotheses are testable and aligned with experimental designs like comparative kinetics or DOE (Design of Experiments) .

Q. What strategies ensure robust data collection and validation in this compound research?

  • Primary Data: Reproducible NMR assignments (δ = 2.50 ppm for DMSO-d₆ protons).
  • Secondary Data: Cross-referencing with databases (SciFinder, Reaxys) for spectral matches.
  • Statistical Analysis: Use tools like R or Python for multivariate analysis of reaction parameters.
  • Peer Review: Pre-publication validation via platforms like arXiv or institutional repositories .

Properties

IUPAC Name

ethyl piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKRGHFZTYTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307286
Record name Ethyl 2-piperidinecarboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15862-72-3
Record name Ethyl 2-piperidinecarboxylate
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Record name Ethyl piperidine-2-carboxylate
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Record name 15862-72-3
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

DL-Phenylalanine
Ethyl pipecolinate
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Ethyl pipecolinate
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DL-Phenylalanine
Ethyl pipecolinate
DL-Phenylalanine
DL-Phenylalanine
Ethyl pipecolinate
DL-Phenylalanine
DL-Phenylalanine
Ethyl pipecolinate
DL-Phenylalanine
Ethyl pipecolinate

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